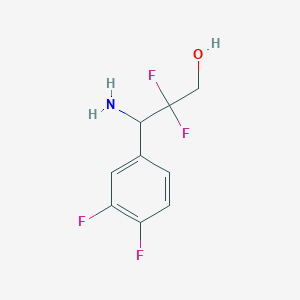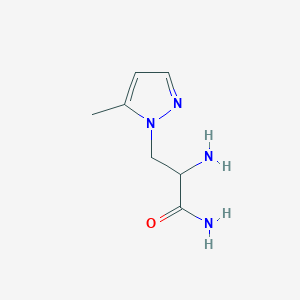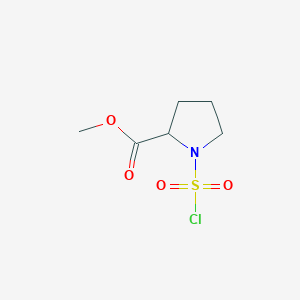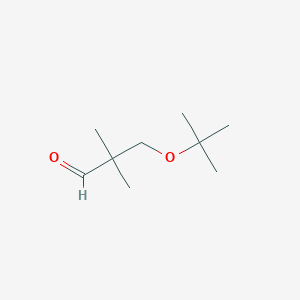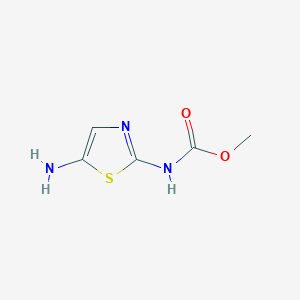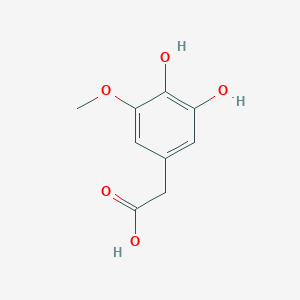
2-(3,4-Dihydroxy-5-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxy-5-methoxyphenyl)acetic acid is a chemical compound with the molecular formula C9H10O5. It is a derivative of phenylacetic acid, characterized by the presence of hydroxyl and methoxy groups on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-5-methoxyphenyl)acetic acid typically involves the hydroxylation and methoxylation of phenylacetic acid derivatives. One common method includes the use of guaiacol and glyoxylic acid in an aqueous solution with sodium hydroxide . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxy-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted phenylacetic acids.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxy-5-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxy-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. These interactions can lead to various effects, such as antioxidant activity and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Vanillylmandelic acid: Similar structure with hydroxyl and methoxy groups but different functional groups on the acetic acid moiety.
3,4-Dihydroxy-5-methoxycinnamic acid: Contains a propenoic acid group instead of an acetic acid group.
2-Methoxyphenylacetic acid: Lacks the hydroxyl groups present in 2-(3,4-Dihydroxy-5-methoxyphenyl)acetic acid.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H10O5 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,10,13H,4H2,1H3,(H,11,12) |
Clave InChI |
RGHMGZLQQFVXDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


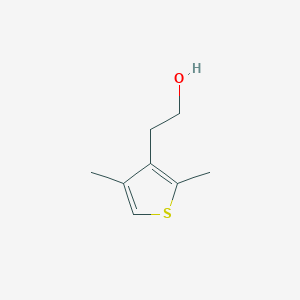

![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one](/img/structure/B13307599.png)


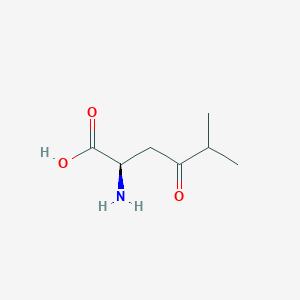
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B13307619.png)
